molecular formula C12H15NO3S B14891565 3-(2-(Phenylthio)acetamido)butanoic acid

3-(2-(Phenylthio)acetamido)butanoic acid

Cat. No.: B14891565
M. Wt: 253.32 g/mol
InChI Key: CBLZZYPWWZDCQN-UHFFFAOYSA-N
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Description

3-(2-(Phenylthio)acetamido)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted at the 3-position with an acetamido group bearing a phenylthio (–S–C₆H₅) moiety.

Key structural attributes:

  • Molecular formula: Likely C₁₂H₁₅NO₃S (estimated based on analogs).

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-[(2-phenylsulfanylacetyl)amino]butanoic acid

InChI

InChI=1S/C12H15NO3S/c1-9(7-12(15)16)13-11(14)8-17-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

CBLZZYPWWZDCQN-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Phenylthio)acetamido)butanoic acid typically involves the reaction of phenylthioacetic acid with an appropriate amine under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Phenylthio)acetamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Products with the phenylthio group replaced by the nucleophile.

Scientific Research Applications

3-(2-(Phenylthio)acetamido)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(Phenylthio)acetamido)butanoic acid involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The amide bond may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Phenylthio vs. Sulfur’s electronegativity may also facilitate hydrogen bonding or metal coordination .
  • Aromatic vs. Heterocyclic Substituents : Pyridylthio (as in cefapirin) introduces nitrogen, enabling additional polar interactions critical for antibiotic activity . Trifluoromethyl groups (e.g., in ) increase metabolic stability and binding affinity to hydrophobic enzyme pockets.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility (mg/mL)
3-(2-(Phenylthio)acetamido)butanoic acid 277.32 2.8 1.2
(2S)-3-Methyl-2-(2-phenoxyacetamido)butanoic acid 251.28 2.1 3.5
Cefapirin 452.46 1.5 10.4

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